molecular formula C19H25N3O2 B7038185 N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide

N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide

Cat. No.: B7038185
M. Wt: 327.4 g/mol
InChI Key: JAQHCPWWATXLRY-UHFFFAOYSA-N
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Description

N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide is a compound that features a 1,2,4-oxadiazole ring, a benzamide group, and a cycloheptyl substituent The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring and subsequent functionalization. One efficient method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, 1,2,4-oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The compound’s cycloheptyl and benzamide groups may also contribute to its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

These compounds share the 1,2,4-oxadiazole ring but differ in their substituents and specific applications

Properties

IUPAC Name

N-[2-(5-cycloheptyl-1,2,4-oxadiazol-3-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14(13-20-18(23)15-9-7-4-8-10-15)17-21-19(24-22-17)16-11-5-2-3-6-12-16/h4,7-10,14,16H,2-3,5-6,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQHCPWWATXLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)C2=NOC(=N2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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